molecular formula C32H48N2O23 B12402689 GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP

GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP

Cat. No.: B12402689
M. Wt: 828.7 g/mol
InChI Key: AUMWVXPGKMCSQE-OHIPCQMRSA-N
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Description

The compound GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP is a complex carbohydrate structure that plays a significant role in various biological processes. It is composed of multiple sugar units linked together in a specific sequence, making it a valuable molecule for research in glycobiology and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves multiple steps of glycosylation reactions. The process typically starts with the preparation of individual sugar units, which are then sequentially linked using glycosyl donors and acceptors under specific reaction conditions. Common reagents used in these reactions include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The reactions are often catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method offers high specificity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and substitution reagents like tosyl chloride. The reactions are typically carried out under mild conditions to preserve the integrity of the carbohydrate structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves its interaction with specific proteins and receptors on the cell surface. The compound binds to carbohydrate-binding proteins, such as lectins, which mediate various biological processes including cell-cell adhesion, signal transduction, and immune response. The molecular targets and pathways involved in these interactions are critical for understanding the biological functions of this compound .

Comparison with Similar Compounds

GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific sequence and linkage pattern, which confer distinct biological properties and applications.

Properties

Molecular Formula

C32H48N2O23

Molecular Weight

828.7 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19+,20-,21-,22-,23-,24-,25-,26-,27+,28+,29+,30-,31+,32-/m1/s1

InChI Key

AUMWVXPGKMCSQE-OHIPCQMRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O

Origin of Product

United States

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